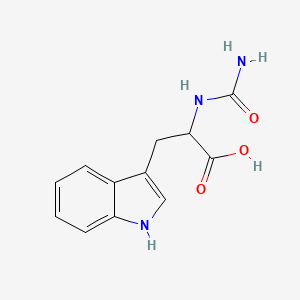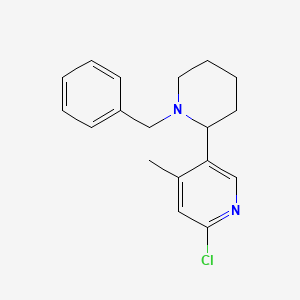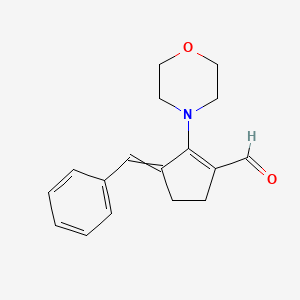![molecular formula C8H9F3N2O2 B11820462 [(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacétate est un composé chimique avec une structure unique qui combine un cycle cyclopentyle avec un groupe amino et un groupe cyano, ainsi qu'un groupe trifluoroacétate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du [(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacétate implique généralement les étapes suivantes :
Formation du cycle cyclopentyle : Cela peut être réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction des groupes amino et cyano : Ces groupes fonctionnels peuvent être introduits par des réactions de substitution nucléophile.
Addition du groupe trifluoroacétate : Cette étape implique souvent la réaction du composé intermédiaire avec l'anhydride trifluoroacétique dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus afin d'assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de catalyseurs, le contrôle de la température et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacétate peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Le groupe cyano peut être réduit en amine.
Substitution : Le groupe trifluoroacétate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) avec un catalyseur peuvent être utilisés.
Substitution : Des nucléophiles tels que des amines ou des alcools peuvent être utilisés pour substituer le groupe trifluoroacétate.
Produits principaux
Oxydation : Formation de dérivés oxo.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation de nouveaux composés avec différents groupes fonctionnels remplaçant le groupe trifluoroacétate.
Applications de la recherche scientifique
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacétate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle dans l'étude des interactions enzymatiques et de la liaison aux protéines en raison de sa structure unique.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, y compris comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du [(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacétate implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. La structure unique du composé lui permet de se lier à des sites spécifiques, inhibant ou activant potentiellement des voies biologiques. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R,2S)-2-Bromocyclopentanol : Partage une structure cyclique cyclopentyle similaire, mais avec un atome de brome au lieu des groupes amino et cyano.
Dérivés de la 1H-pyrrolo[2,3-b]pyridine : Ces composés ont des applications similaires en chimie médicinale.
Unicité
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacétate est unique en raison de sa combinaison de groupes fonctionnels, ce qui lui confère une réactivité chimique et une activité biologique potentielle distinctes. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C8H9F3N2O2 |
|---|---|
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)6(14)15-7(4-12)3-1-2-5(7)13/h5H,1-3,13H2/t5-,7-/m0/s1 |
Clé InChI |
HZCPTYFEGAYKLA-FSPLSTOPSA-N |
SMILES isomérique |
C1C[C@@H]([C@](C1)(C#N)OC(=O)C(F)(F)F)N |
SMILES canonique |
C1CC(C(C1)(C#N)OC(=O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)




![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)



![Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B11820460.png)
![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)
